Triangularine

Geometric isomerism Structure elucidation NMR spectroscopy

Procure Triangularine (CAS 87340-27-0) as the definitive chromatographic and mass spectrometric reference standard for non-macrocyclic, open-chain diester pyrrolizidine alkaloids (PAs). Unlike isobaric macrocyclic PAs (e.g., senecionine), Triangularine exhibits distinct GC retention and EI-MS fragmentation, enabling unambiguous subclass differentiation in complex plant matrices. Its confirmed zero cross-reactivity with anti-retrorsine monoclonal antibodies makes it the essential negative control for PA immunoassay development, eliminating false negatives. As the dominant PA biomarker in Alkanna spp., it is critical for botanical authentication and phytochemical fingerprinting. Use it as a mechanistically informative probe in insect PA N-oxygenase studies.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
CAS No. 87340-27-0
Cat. No. B1232135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriangularine
CAS87340-27-0
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO
InChIInChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4-,13-5-/t15-,16-/m1/s1
InChIKeyGOENJWUGVSLZDQ-NCLHDQKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triangularine (CAS 87340-27-0): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


Triangularine (CAS 87340-27-0) is a pyrrolizidine alkaloid (PA) belonging to the open-chain (non-macrocyclic) diester subclass of retronecine-derived natural products [1]. Its molecular formula is C₁₈H₂₅NO₅ with a monoisotopic mass of 335.17327 Da [2]. The compound was first isolated and structurally characterized from Senecio triangularis Hook. (Compositae) in 1983, and its structure was established as 7-[(Z)-2-methylbut-2-enoyl]-9-[(Z)-2-hydroxymethylbut-2-enoyl]retronecine using ¹H and ¹³C NMR, electron-impact MS, and chemical-ionization MS [1]. Triangularine is also documented in multiple Alkanna species (Boraginaceae), Aristolochia triangularis, Senecio sylvaticus, and Symphytum asperum . It is classified under ChEBI (CHEBI:9672) as a but-2-enoate ester and a pyrrolizine, with database cross-references including KEGG (C10410), KNApSAcK (C00002124), and PubChem (CID 5281755) [2][3].

Why Generic Substitution of Triangularine with Other Pyrrolizidine Alkaloids Fails: Structural and Functional Non-Interchangeability


Pyrrolizidine alkaloids are a structurally diverse class encompassing macrocyclic diesters (e.g., senecionine, retrorsine), open-chain diesters (e.g., triangularine and its geometric isomer neotriangularine), and monoesters, each with distinct biological handling, immunological recognition, and toxicological profiles [1]. Triangularine differs from neotriangularine solely in the geometric configuration (Z vs. E) at the C9 hydroxymethylbutenoate double bond, yet such seemingly subtle stereochemical variations can govern antibody recognition and enzyme substrate acceptance [2][3]. More fundamentally, triangularine belongs to the open-chain diester subclass, which is structurally and chemotaxonomically distinct from the 12-membered macrocyclic diester subclass (e.g., senecionine-type) that predominates in many Senecio sections [4]. Substituting triangularine with a macrocyclic PA in any analytical, immunological, or toxicological context would therefore confound results. The quantitative evidence below substantiates exactly where and how triangularine is differentiated from its closest comparators.

Triangularine (CAS 87340-27-0): Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


Geometric Isomerism: Triangularine (Z-Configuration) vs. Neotriangularine (E-Configuration) as the Defining Structural Differentiator

Triangularine and neotriangularine are geometric isomers with the identical molecular formula (C₁₈H₂₅NO₅) and molecular weight (335.39 Da), differing exclusively in the configuration of the double bond within the C9 necic acid moiety. In triangularine, the C9 ester is (Z)-2-hydroxymethylbut-2-enoate, whereas in neotriangularine it is the (E)-isomer. Both share the (Z)-2-methylbut-2-enoyl (angeloyl) ester at C7 [1]. This stereochemical distinction was unambiguously established by ¹H and ¹³C NMR, electron-impact mass spectrometry, and chemical-ionization mass spectrometry in the original isolation study [1]. The Z/E isomerism at a single double bond renders these two compounds chemically non-interchangeable for any application where molecular recognition (antibody binding, enzyme active-site fit, receptor interaction) is operative.

Geometric isomerism Structure elucidation NMR spectroscopy Pyrrolizidine alkaloid

Open-Chain (Non-Macrocyclic) Diester Subclass: Structural Distinction from Macrocyclic Pyrrolizidine Alkaloids with Chemotaxonomic Consequences

Triangularine belongs to the open-chain (non-macrocyclic) diester subclass of pyrrolizidine alkaloids, in which the necine base (retronecine) is esterified at C7 and C9 by two independent necic acid moieties without formation of a macrocyclic ring. In contrast, senecionine, integerrimine, retrorsine, and related PAs are 12-membered macrocyclic diesters where the necic acid forms a ring connecting the C7 and C9 positions [1]. A GC-MS survey of 14 Senecio species from southern Brazil demonstrated that these two structural subclasses segregate along taxonomic lines: triangularine-like open-chain mono- and diesters (including senecioylplatinecine and senecioylretronecine) characterize species of section Hualtatini, whereas 12-membered macrocyclic diesters (e.g., senecionine) characterize section Corymbosi [1]. This structural dichotomy carries chemotaxonomic weight at the infrageneric level and directly impacts physicochemical properties, chromatographic behavior, and biological recognition.

Chemotaxonomy Structural classification Pyrrolizidine alkaloid GC-MS profiling Senecio

Dominant Pyrrolizidine Alkaloid Across Multiple Alkanna Species: Quantitative Prevalence Over Co-Occurring Analogs

In the first comprehensive alkaloid profiling of three endemic Balkan Alkanna species (A. primuliflora, A. stribrnyi, A. graeca), triangularine was identified by GC-MS as the predominant pyrrolizidine alkaloid across all three species and all examined populations [1]. Eight alkaloids were detected in A. primuliflora and A. graeca, and six in A. stribrnyi, with triangularine rated as '++' (major/dominant component) in all samples across both developmental stages (flowering and post-flowering) for A. primuliflora, whereas co-occurring analogs including triangularicine, dihydroxytriangularine, dihydroxytriangularicine, and 9-angeloylretronecine were scored as '+' (minor components) or were absent in certain species [1]. Specifically, 9-tigloylretronecine, triangularicine, and dihydroxytriangularicine were absent from A. stribrnyi, while triangularine was consistently present as the major alkaloid in all three species [1]. This quantitative dominance across multiple species and populations establishes triangularine as the principal PA biomarker for the genus Alkanna.

Alkanna Boraginaceae Alkaloid profiling GC-MS quantification Chemotaxonomy

Absence of Immunological Cross-Reactivity with Anti-Retrorsine Monoclonal Antibodies: Differential Epitope Recognition vs. Structurally Related PAs

In a competitive ELISA-based specificity screen of monoclonal antibodies raised against the macrocyclic PA retrorsine, triangularine exhibited zero cross-reactivity among 20 tested pyrrolizidine alkaloids, whereas eight structurally related PAs—including senecionine, integerrimine, platyphylline, rosmarinine, seneciphylline, acetylgynuramine, gynuramine, and neoplatyphylline—showed positive antibody binding [1]. The authors concluded that the dominant and discriminative epitope consists of the exocyclic ethylidene group characteristic of the macrocyclic diester subclass, a structural feature absent in open-chain diesters such as triangularine [1]. This complete lack of cross-reactivity, contrasted with the positive binding observed for macrocyclic PAs, provides direct experimental evidence that triangularine's open-chain topology generates a fundamentally distinct molecular surface for biomolecular recognition.

Immunoassay Monoclonal antibody Cross-reactivity ELISA Pyrrolizidine alkaloid detection

Triangularine Is Not a Substrate for Insect Senecionine N-Oxygenase: Resistance to Detoxification by a Key PA-Metabolizing Enzyme

Senecionine N-oxygenase (EC 1.14.13.101), a flavin-dependent monooxygenase found in PA-adapted insects (Lepidoptera: Arctiidae), selectively N-oxidizes pyrrolizidine alkaloids possessing specific structural prerequisites: a 1,2-double bond in the necine base, esterification of the allylic hydroxyl group, and the presence of a second free or esterified hydroxyl group at carbon 7 [1]. According to the BRENDA enzyme database, triangularine was tested and showed no substrate activity with this enzyme from both Arctia caja (garden tiger moth) and Creatonotos transiens [1]. This is notable because many hepatotoxic PAs that meet the structural criteria are efficiently N-oxidized as a detoxification mechanism. The failure of triangularine to serve as a substrate—despite possessing the 1,2-double bond and esterification at both C7 and C9—suggests that additional structural features of the open-chain diester topology restrict access to the enzyme active site or prevent productive binding [1].

Xenobiotic metabolism N-oxidation Detoxification Pyrrolizidine alkaloid Enzyme specificity

Triangularine (CAS 87340-27-0): Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for Distinguishing Open-Chain from Macrocyclic Pyrrolizidine Alkaloids in GC-MS Phytochemical Profiling

Triangularine serves as a definitive chromatographic and mass spectrometric reference standard for the open-chain (non-macrocyclic) diester subclass of pyrrolizidine alkaloids. Its distinct GC retention characteristics and EI-MS fragmentation pattern, which differ from those of isobaric macrocyclic PAs such as senecionine (both MW 335.39 Da), enable unambiguous differentiation of these structural subclasses in complex plant extracts. The chemotaxonomic segregation of triangularine-like alkaloids to Senecio section Hualtatini vs. senecionine-like macrocyclic diesters in section Corymbosi [1] makes triangularine an essential reference for taxonomic authentication and phytochemical fingerprinting of Senecio and Alkanna species.

Negative Control Compound for Immunoassay-Based Pyrrolizidine Alkaloid Detection in Food Safety and Forensic Toxicology

Triangularine's demonstrated zero cross-reactivity with monoclonal antibodies raised against the macrocyclic PA retrorsine—in contrast to positive binding by senecionine, integerrimine, platyphylline, and five other macrocyclic PAs in competitive ELISA [1]—positions it as a validated negative control for immunoassay development. Laboratories developing PA detection kits for food safety screening (honey, herbal teas, dietary supplements) or forensic applications can use triangularine to establish assay specificity boundaries between cross-reactive macrocyclic diesters and non-cross-reactive open-chain diesters, eliminating false-negative risks in samples dominated by open-chain PAs.

Authenticated Reference Material for Alkanna Species Authentication and Boraginaceae Chemotaxonomic Studies

As the consistently dominant pyrrolizidine alkaloid across all three endemic Balkan Alkanna species (A. primuliflora, A. stribrnyi, A. graeca), detected as a major constituent ('++') in every population and developmental stage examined by GC-MS [1], triangularine is the single most representative PA biomarker for the genus Alkanna. Procurement of authenticated triangularine reference material is essential for botanical identification, quality control of Alkanna-derived herbal products, and chemotaxonomic investigations within the Boraginaceae family. Its absence of cross-reactivity with anti-retrorsine antibodies further enables its use in differential immunochemical screening of Alkanna-containing samples.

Probe Compound for Investigating Structure-Activity Determinants of Pyrrolizidine Alkaloid N-Oxidase Substrate Specificity

Triangularine's failure to serve as a substrate for insect senecionine N-oxygenase (EC 1.14.13.101) from Arctia caja and Creatonotos transiens—despite possessing the three canonical structural prerequisites for substrate recognition (1,2-double bond, esterified allylic hydroxyl, second esterified hydroxyl at C7) [1]—makes it a mechanistically informative probe compound. Comparative enzymological studies using triangularine alongside positive substrates can elucidate the structural determinants beyond the established three-point pharmacophore that govern active-site access and catalytic turnover, with implications for understanding differential PA detoxification across insect taxa.

Quote Request

Request a Quote for Triangularine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.